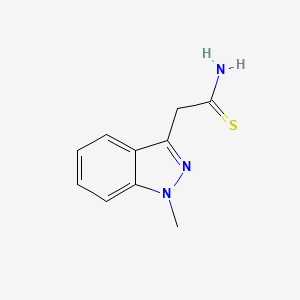

2-(1-Methyl-1h-indazol-3-yl)ethanethioamide

Description

2-(1-Methyl-1H-indazol-3-yl)ethanethioamide is a thioamide derivative featuring a 1-methylindazole core. Indazole derivatives are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anticancer compounds.

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-(1-methylindazol-3-yl)ethanethioamide |

InChI |

InChI=1S/C10H11N3S/c1-13-9-5-3-2-4-7(9)8(12-13)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14) |

InChI Key |

RLSOHOTUBVRNDE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The reaction conditions often include the use of transition metal catalysts such as copper or silver, which facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1h-indazol-3-yl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-indazol-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The indazole core in the target compound distinguishes it from pyridazine (e.g., ), oxazolidinone (), and thiazolidine () derivatives. These cores influence electronic properties and binding interactions.

- Substituent Effects: Piperazine () and morpholine () substituents enhance solubility and modulate biological activity, while oxazolidinone () and thiazolidine () rings introduce conformational rigidity.

- Synthetic Routes: Multi-step syntheses dominate, with cyclocondensation (), Knoevenagel condensation (), and pyridazine functionalization () as common strategies.

Key Observations :

- Toxicity: The oxazolidinone derivative () exhibits higher acute toxicity (oral LD₅₀) compared to pyridazine () and thiazolidine () analogs, likely due to reactive oxygenated groups.

Structural Insights from Crystallography

- Thioamide Group Geometry : In thiazolidine derivatives (), the thioamide group lies coplanar with the heterocyclic ring, enabling short S⋯S contacts (2.972 Å), which stabilize crystal packing and influence solubility .

- Hydrogen Bonding : Intramolecular C–H⋯S and N–H⋯O bonds (observed in ) are critical for conformational stability and crystal lattice formation.

Biological Activity

2-(1-Methyl-1H-indazol-3-yl)ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Structure and Properties

2-(1-Methyl-1H-indazol-3-yl)ethanethioamide is characterized by the indazole moiety, which is known for its diverse pharmacological properties. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2S |

| Molecular Weight | 178.25 g/mol |

| IUPAC Name | 2-(1-Methyl-1H-indazol-3-yl)ethanethioamide |

The biological activity of 2-(1-Methyl-1H-indazol-3-yl)ethanethioamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thioamide group may enhance the compound's reactivity towards nucleophiles, allowing it to form covalent bonds with target biomolecules.

Antimicrobial Activity

Research indicates that compounds with indazole structures exhibit significant antimicrobial properties. For instance, derivatives of indazole have shown effectiveness against various pathogens, including bacteria and fungi. The specific activity of 2-(1-Methyl-1H-indazol-3-yl)ethanethioamide against microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Activity

Indazole derivatives have also been studied for their anticancer properties. A study demonstrated that certain indazole-based compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cancer progression.

Study on Indazole Derivatives

In a comparative study involving various indazole derivatives, compounds similar to 2-(1-Methyl-1H-indazol-3-yl)ethanethioamide were evaluated for their anticancer activity. The results indicated that modifications in the indazole structure significantly affected potency and selectivity against cancer cell lines (Table 1).

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| 2-(1-Methyl-1H-indazol-3-yl)ethanethioamide | TBD | A549 (Lung Cancer) | Moderate |

| Indazole Derivative A | 5 | HeLa (Cervical) | High |

| Indazole Derivative B | 10 | MCF7 (Breast) | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of 2-(1-Methyl-1H-indazol-3-yl)ethanethioamide can be influenced by structural modifications. Research has shown that substituents on the indazole ring can enhance or diminish activity. For example, electron-withdrawing groups at specific positions on the indazole ring have been associated with increased potency against certain targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.